3-Benzyl-2-methylquinolin-4(1H)-one
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Overview
Description
3-Benzyl-2-methylquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with benzyl and methyl substituents, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production would focus on maximizing yield and minimizing costs, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions (e.g., acidic, basic, or catalytic).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-methylquinolin-4(1H)-one depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
2-Methylquinoline: A simpler derivative with a methyl group at the 2-position.
3-Benzylquinoline: A derivative with a benzyl group at the 3-position.
Uniqueness
3-Benzyl-2-methylquinolin-4(1H)-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to other quinoline derivatives, this compound may exhibit distinct properties that make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-benzyl-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-15(11-13-7-3-2-4-8-13)17(19)14-9-5-6-10-16(14)18-12/h2-10H,11H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBURLVFDECJBME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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